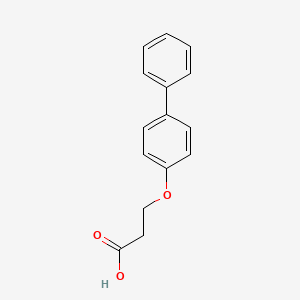

3-(4-Phenylphenoxy)propanoic acid

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenylphenoxy)propanoic acid typically involves the reaction of 4-phenylphenol with β-propiolactone in the presence of a base such as potassium tert-butoxide. The reaction proceeds as follows:

- Dissolve 4-phenylphenol in tetrahydrofuran (THF).

- Add potassium tert-butoxide to the solution.

- Slowly add β-propiolactone dropwise to the reaction mixture.

- Stir the mixture at room temperature until the reaction is complete.

- Purify the product by recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.

化学反应分析

Types of Reactions: 3-(4-Phenylphenoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The biphenyl ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products:

Oxidation: Carboxylate salts or esters.

Reduction: Alcohol derivatives.

Substitution: Substituted biphenyl ethers.

科学研究应用

3-(4-Phenylphenoxy)propanoic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals

作用机制

The mechanism of action of 3-(4-Phenylphenoxy)propanoic acid is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to identify the precise molecular mechanisms and targets involved .

相似化合物的比较

- 3-(4-Phenoxyphenyl)propanoic acid

- 3-(4-tert-Butylcyclohexylidene)propanoic acid

- 3-(Phenylsulfanyl)propanoic acid

- 3-(4-Ethoxyphenoxy)propanoic acid

Comparison: 3-(4-Phenylphenoxy)propanoic acid is unique due to its biphenyl ether structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications .

生物活性

3-(4-Phenylphenoxy)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biochemical properties, molecular mechanisms, and therapeutic implications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . It features a biphenyl structure which contributes to its unique biological properties. The compound's structural characteristics allow it to interact with various biomolecules, influencing multiple biological pathways.

Research indicates that this compound exhibits significant biological activity, particularly as a modulator of peroxisome proliferator-activated receptors (PPARs) . PPARs play a crucial role in regulating lipid metabolism and glucose homeostasis, making this compound a candidate for therapeutic applications in metabolic disorders and obesity management.

Table 1: Summary of Biological Activities

Molecular Mechanisms

The mechanism of action for this compound involves several key interactions:

- Enzyme Interaction : The compound can bind to the active sites of enzymes such as carboxylesterases and cytochrome P450s, leading to either inhibition or activation of their activities. This modulation can significantly impact metabolic processes within cells.

- Gene Expression Regulation : By interacting with transcription factors, this compound can influence the transcriptional activity of genes involved in lipid metabolism and oxidative stress responses. This effect is particularly relevant in the context of metabolic diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- FFA4 Agonist Activity : A study synthesized derivatives of this compound to identify potent free fatty acid receptor 4 (FFA4) agonists. Among these, certain compounds demonstrated significant agonistic activity, suggesting potential applications in metabolic disease treatment .

- Lipid Metabolism Studies : Research has shown that compounds similar to this compound can reduce triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol levels through their action on PPARs. This lipid-modulating effect positions the compound as a valuable candidate in managing dyslipidemia.

- Cytotoxicity Assessments : In vitro studies have assessed the cytotoxic effects of various derivatives on cancer cell lines. Some derivatives exhibited selective cytotoxicity towards cancerous cells while sparing non-cancerous cells, indicating their potential as anticancer agents .

属性

IUPAC Name |

3-(4-phenylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)10-11-18-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVZXSPIOGTQLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。